molecular formula C12H15Cl2NO B5115314 [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol

[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol

Cat. No.: B5115314
M. Wt: 260.16 g/mol
InChI Key: FTPJMCBZZRURAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as lofentanil, is a synthetic opioid that belongs to the family of fentanyl analogs. It was first synthesized in 1976 by a team of researchers at Janssen Pharmaceutica and has since been used in scientific research for its potent analgesic effects.

Mechanism of Action

Lofentanil acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor with high affinity and activates downstream signaling pathways that inhibit the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression, as well as other effects such as nausea, vomiting, and constipation. Lofentanil has also been shown to have immunomodulatory effects, with the potential to modulate the immune response in certain disease states.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments include its potent analgesic effects, which can be useful in pain models, and its high affinity for the mu-opioid receptor, which can be useful in studying receptor activation and signaling pathways. However, the limitations of using this compound include its potential for respiratory depression and other side effects, which can complicate experimental design and interpretation.

Future Directions

For research on [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol include investigating its potential as a therapeutic agent for pain management and other conditions, as well as further elucidating its mechanisms of action and developing new analogs with improved pharmacological properties. Additionally, research on the immunomodulatory effects of this compound may lead to new insights into the role of opioids in modulating the immune response.

Synthesis Methods

The synthesis of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with 2-pyrrolidinone to form the intermediate 1-(3,4-dichlorobenzyl)-2-pyrrolidinone. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by N-methylation with methyl iodide to yield this compound.

Scientific Research Applications

Lofentanil has been used extensively in scientific research for its potent analgesic effects. It has been shown to be more potent than fentanyl, with a greater duration of action and a lower incidence of respiratory depression. Lofentanil has also been used in studies investigating the mechanisms of opioid receptor activation and the development of opioid tolerance.

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h3-4,6,10,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPJMCBZZRURAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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